molecular formula C6H4ClFN4 B2769279 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1610021-35-6

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2769279
CAS No.: 1610021-35-6
M. Wt: 186.57
InChI Key: OVCHFXFAEOICMD-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with a suitable halogenated pyrimidine derivative. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the halogenated pyrimidine . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific halogen substitutions, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for drug discovery and material science .

Biological Activity

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C6_6H4_4ClFN4_4 and a molecular weight of 186.57 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of aminopyrazole with a halogenated pyrimidine derivative. This reaction proceeds via an addition–elimination mechanism, where the amino group of the aminopyrazole reacts with the halogenated carbon of the pyrimidine. Various synthetic routes have been explored to optimize yields and purity, including microwave-assisted synthesis and reflux conditions in organic solvents .

Enzyme Inhibition

Research has highlighted the compound's potential as a selective inhibitor of various kinases, particularly Pim-1 and Flt-3 kinases. In a study evaluating pyrazolo[1,5-a]pyrimidine derivatives, this compound demonstrated strong inhibitory activity against these kinases at submicromolar concentrations. The inhibition of Pim-1 was linked to the suppression of BAD protein phosphorylation in cell-based assays, indicating its potential role in cancer therapy by interfering with cell survival pathways .

Anticancer Properties

The compound has been evaluated for its anticancer properties across various cancer cell lines. It exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells with IC50_{50} values ranging from 0.87 to 12.91 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) in some assays . The selectivity index for these cell lines suggests that it may be a promising candidate for further development as an anticancer agent.

Photophysical Properties

The photophysical properties of this compound also make it suitable for applications as a fluorescent probe in biological studies. Its ability to interact with biomolecules can be leveraged to study intracellular dynamics and processes through fluorescence microscopy techniques .

Comparative Analysis

Compound IC50_{50} (µM) Target Kinase Selectivity
This compound0.87 - 12.91Pim-1High
5-Fluorouracil (5-FU)17.02VariousModerate

Case Studies

  • Pim-1 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited Pim-1 kinase activity by over 98% at concentrations of 1 µM. This inhibition correlated with reduced cell colony formation in clonogenic assays, indicating potent antitumor activity mediated through Pim-1 inhibition .
  • Fluorescent Probes : The compound's unique structure allows it to function as a fluorescent probe, which can be utilized in live-cell imaging to monitor cellular processes dynamically. This application is particularly valuable in understanding drug interactions at the cellular level and tracking biological responses in real-time .

Properties

IUPAC Name

5-chloro-6-fluoropyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN4/c7-5-4(8)6(9)12-3(11-5)1-2-10-12/h1-2H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCHFXFAEOICMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C(=C(N2N=C1)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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